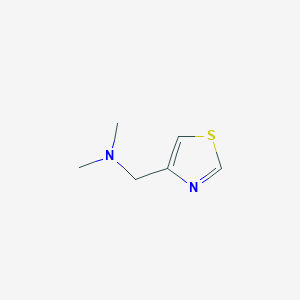
N,N-dimethyl-1-(thiazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-(thiazol-4-yl)methanamine, also known as DM-TM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DM-TM belongs to the class of thiazole-based compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-(thiazol-4-yl)methanamine is not fully understood, but it has been suggested that it may act as a modulator of various signaling pathways in the body. N,N-dimethyl-1-(thiazol-4-yl)methanamine has been found to interact with proteins involved in the regulation of cell growth, apoptosis, and inflammation, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
N,N-dimethyl-1-(thiazol-4-yl)methanamine has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory properties, and anti-cancer activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N,N-dimethyl-1-(thiazol-4-yl)methanamine for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, N,N-dimethyl-1-(thiazol-4-yl)methanamine is a relatively new compound, and its effects on human health are not fully understood. Further research is needed to determine its safety and efficacy for clinical use.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-1-(thiazol-4-yl)methanamine. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of novel N,N-dimethyl-1-(thiazol-4-yl)methanamine analogs with improved pharmacological properties. Additionally, the use of N,N-dimethyl-1-(thiazol-4-yl)methanamine as a tool for studying signaling pathways in the body may lead to the discovery of new drug targets for the treatment of various diseases.
Synthesemethoden
N,N-dimethyl-1-(thiazol-4-yl)methanamine can be synthesized through a multi-step process involving the reaction of thiazole-4-carboxaldehyde with dimethylamine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain N,N-dimethyl-1-(thiazol-4-yl)methanamine in high purity.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-(thiazol-4-yl)methanamine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. It has been found to exhibit neuroprotective effects, anti-cancer activity, and cardioprotective properties. N,N-dimethyl-1-(thiazol-4-yl)methanamine has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
CAS-Nummer |
116252-52-9 |
|---|---|
Produktname |
N,N-dimethyl-1-(thiazol-4-yl)methanamine |
Molekularformel |
C6H10N2S |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N2S/c1-8(2)3-6-4-9-5-7-6/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
CHADOIPMDJVFRU-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CSC=N1 |
Kanonische SMILES |
CN(C)CC1=CSC=N1 |
Synonyme |
4-Thiazolemethanamine, N,N-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



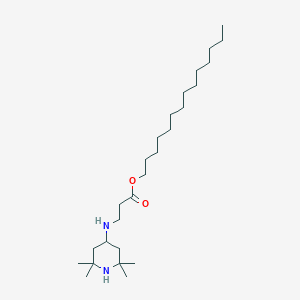
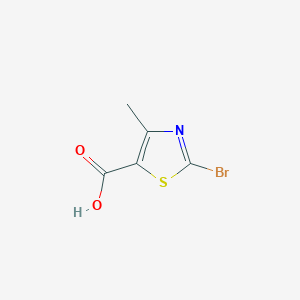
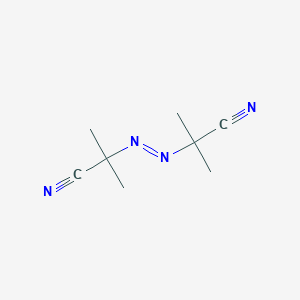
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)



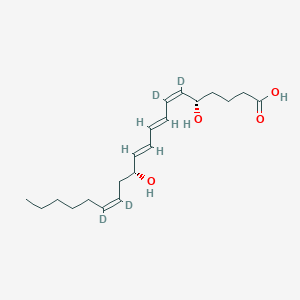
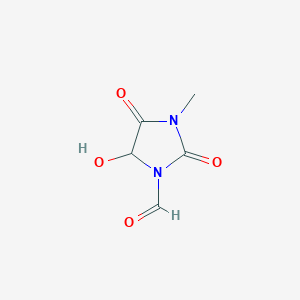
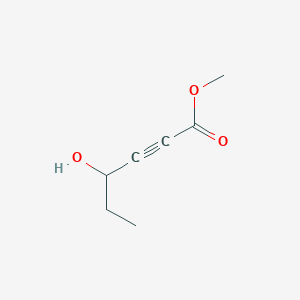


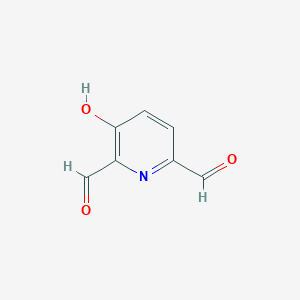
![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)